- Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent, Chemical Communications (Cambridge, 2004, (22), 2536-2537
Cas no 90-11-9 (1-Bromonaphthalene)
1-Bromonaphthalene structure
Product Name:1-Bromonaphthalene
CAS番号:90-11-9
MF:C10H7Br
メガワット:207.066581964493
MDL:MFCD00003868
CID:34547
PubChem ID:7001
Update Time:2026-03-02
1-Bromonaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-Bromonaphthalene
- 1-bromo-naphthalen
- 1-Naphthyl bromide
- -Bromonaphthalene
- I-Bromnaphthalin
- Naphthalene,1-bromo-
- α-bromonaphthalene
- A-BROMONAPHTHALENE
- 1-Bromonapthalene
- 1-BreMnaphthalene
- 1-Bromonaphtalene
- 1-naphthtylbromide
- 1-Naphtyl bromide
- '-bromonaphthalene
- alpha-Bromonaphthalene
- 1-Bromonaphthalene (ACI)
- Naphthalen-1-yl bromide
- NSC 6551
- α-Naphthyl bromide
- 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide
- NSC6551
- 1-bromonaphthalen
- Naphthalene, 1-bromo-
- 1-bromo-naphthalene
- 1-BROMONAPHTHALENE [MI]
- .alpha.-Naphthyl bromide
- HY-Y1119
- F9995-1655
- Q21050994
- EINECS 201-965-2
- B0618
- NSC-6551
- AKOS000120011
- CS-0017140
- SB66920
- 1-bromo-naphthaline
- InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- STR06472
- doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1
- AI3-02271
- Naphthalene, bromo-
- alpha-Naphthyl bromide
- BRN 1906414
- BBL104373
- bromonapthalene
- .alpha.-Bromonaphthalene
- 1-Bromonaphthalene, for synthesis, 97.0%
- a-Naphthyl bromide
- STL199165
- Bromonaphthalene
- 976Y53P08P
- SCHEMBL69629
- DTXSID30861681
- 27497-51-4
- 1-Bromonaphthalene, 97%
- 1-bromonaphthalene; alpha-bromonaphthalene
- UNII-976Y53P08P
- NS00041095
- MFCD00003868
- 90-11-9
- EN300-19782
- 1-bromonaphthaline
-
- MDL: MFCD00003868
- インチ: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChIKey: DLKQHBOKULLWDQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906414
計算された属性
- せいみつぶんしりょう: 205.97300
- どういたいしつりょう: 205.973
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色油状液体で、ナフタレンよりも匂いが強い。
- 密度みつど: 1.48 g/mL at 20 °C(lit.)
- ゆうかいてん: −2-−1 °C (lit.)
- ふってん: 133-134 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏度:230°F
摂氏度:110°C - 屈折率: n20/D 1.6570(lit.)
- ようかいど: H2O: slightly soluble
- すいようせい: びようようせい
- PSA: 0.00000
- LogP: 3.60230
- ようかいせい: 水に微溶解し、メタノール、エーテル、ブチルアミン、アセトン、ベンゼン、四塩化炭素、トリブチルアミンなどの溶媒に溶解する。
- かんど: 光に敏感
- じょうきあつ: 0.0±0.6 mmHg at 25°C
- マーカー: 1425
1-Bromonaphthalene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:2810
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36
- 福カードFコード:8
- RTECS番号:QJ1545000
-
危険物標識:
- セキュリティ用語:6.1(b)
- 包装等級:III
- リスク用語:R22
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:6.1(b)
- 包装グループ:III
- TSCA:Yes
1-Bromonaphthalene 税関データ
- 税関コード:29036990
- 税関データ:
中国税関コード:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-Bromonaphthalene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17640-100ML |
1-Bromonaphthalene |
90-11-9 | 100ml |
¥961.03 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17640-500ML |
1-Bromonaphthalene |
90-11-9 | 500ml |
¥3258.86 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B73104-5G |
1-Bromonaphthalene |
90-11-9 | 5g |
¥401.57 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B73104-100G |
1-Bromonaphthalene |
90-11-9 | 100g |
¥641.9 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B73104-500G |
1-Bromonaphthalene |
90-11-9 | 500g |
¥1314.52 | 2023-11-11 | ||
| Fluorochem | 222044-25g |
1-Bromonaphthalene |
90-11-9 | 96% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 222044-100g |
1-Bromonaphthalene |
90-11-9 | 96% | 100g |
£30.00 | 2022-03-01 | |
| Fluorochem | 222044-250g |
1-Bromonaphthalene |
90-11-9 | 96% | 250g |
£55.00 | 2022-03-01 | |
| Fluorochem | 222044-500g |
1-Bromonaphthalene |
90-11-9 | 96% | 500g |
£89.00 | 2022-03-01 | |
| Fluorochem | 222044-1kg |
1-Bromonaphthalene |
90-11-9 | 96% | 1kg |
£138.00 | 2022-03-01 |
1-Bromonaphthalene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 23 h, 70 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
- Gold-catalyzed halogenation of aromatics by N-halosuccinimides, Angewandte Chemie, 2010, 49(11), 2028-2032
合成方法 3
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver Solvents: 1,2-Dichloroethane ; 16 h, 80 °C
リファレンス
- Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide, Catalysis Letters, 2012, 142(3), 378-383
合成方法 4
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: 2,6-Diaminopyridine (reaction products with trichlorotriazine, magnetite- and silica-supported nanoparticles, gold complexes) , Gold (complexes with silica-, trichlorotriazine- and pyridinediamine-functionalized magnetite nanoparticles) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
- Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic Compounds, Industrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322
合成方法 5
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, polymer with 1-eth… (on silica-supported iron oxide magnetic nanoparticles, gold chloride complex) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
- A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic bromination, Tetrahedron Letters, 2013, 54(9), 1063-1066
合成方法 6
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 24 h, 20 °C
リファレンス
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877
合成方法 7
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C
1.3 Reagents: Water ; rt
リファレンス
- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096
合成方法 10
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Oxygen Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations, Angewandte Chemie, 2020, 59(42), 18717-18722
合成方法 11
はんのうじょうけん
1.1 Reagents: Alumina , Copper bromide (CuBr2) Solvents: Carbon tetrachloride
リファレンス
- Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides, Journal of Organic Chemistry, 1988, 53(9), 2093-4
合成方法 12
合成方法 13
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 14 h, 80 °C
リファレンス
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes, RSC Advances, 2017, 7(2), 764-770
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium bromide Catalysts: Mil 88 ; 25 min, 25 °C
リファレンス
- Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalyst, Journal of Molecular Structure, 2023, 1285,
合成方法 15
はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium tribromide Catalysts: Zinc chloride Solvents: Acetic acid
リファレンス
- Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride system, Bulletin of the Chemical Society of Japan, 1989, 62(2), 439-43
合成方法 16
はんのうじょうけん
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol , Water ; 2 - 6 h, reflux
リファレンス
- The conversion of phenols to the corresponding aryl halides under mild conditions, Synthesis, 2005, (4), 547-550
合成方法 17
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: Lead tetraacetate , Magnesium oxide , Lithium bromide
リファレンス
Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation
,
Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk,
1998,
47(7),
1353-1355
1-Bromonaphthalene Raw materials
- 1-Naphthoic acid
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- [(E)-prop-1-enyl]benzene
- Naphthalene-1-boronic Acid Pinacol Ester
- 1-Iodonaphthalene
1-Bromonaphthalene Preparation Products
1-Bromonaphthalene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90-11-9)1-Bromo Naphthalene
注文番号:LE132;LE14258;LE1770251
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:38
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:90-11-9)1-Bromonaphthalene
注文番号:sfd11404
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Email:sales2@senfeida.com
1-Bromonaphthalene 関連文献
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
90-11-9 (1-Bromonaphthalene) 関連製品
- 405270-76-0
- 21248-00-0(6-Bromobenzo{a}pyrene)
- 32795-84-9(7-Bromobenzaanthracene)
- 1732-26-9(4-Bromopyrene)
- 98146-68-0(1-Bromo-3,4-benzophenanthrene)
- 94210-35-2(4,7-dibromobenzo[a]anthracene)
- 138206-23-2(1-Bromoperylene)
- 19125-84-9(1,6-Dibromonaphthalene)
- 89523-51-3(5-BroMo-Benzo[c]phenanthrene)
- 131276-24-9(1,8-Dibromoanthracene)